molecular formula C18H21NO3S B11168274 N-(4-methoxybenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

N-(4-methoxybenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11168274
M. Wt: 331.4 g/mol
InChI Key: ATEIDJYMOAIWNN-UHFFFAOYSA-N
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Description

2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxyethyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyethyl thiol with a benzoyl chloride derivative under basic conditions to form the intermediate thioether. This intermediate is then reacted with 4-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and thioether groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-METHOXYETHYL)SULFANYL]ETHANOL: Shares the methoxyethyl thioether group but lacks the benzamide core.

    4-METHOXYBENZYLAMINE: Contains the methoxyphenyl group but lacks the thioether and benzamide functionalities.

Uniqueness

2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C18H21NO3S/c1-21-11-12-23-17-6-4-3-5-16(17)18(20)19-13-14-7-9-15(22-2)10-8-14/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

ATEIDJYMOAIWNN-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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